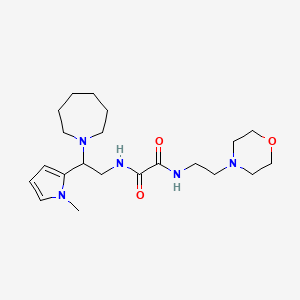![molecular formula C8H16ClNO B2574302 4-メトキシビシクロ[2.2.1]ヘプタン-1-アミン塩酸塩 CAS No. 2260933-13-7](/img/structure/B2574302.png)
4-メトキシビシクロ[2.2.1]ヘプタン-1-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a bicyclic amine derivative, characterized by a bicyclo[2.2.1]heptane structure with a methoxy group at the 4-position and an amine group at the 1-position, forming a hydrochloride salt .
科学的研究の応用
4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
準備方法
The synthesis of 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxy group: This step involves the methoxylation of the bicyclic intermediate, often using methanol and an acid catalyst.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy positions, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
作用機序
The mechanism of action of 4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-1-amine: Lacks the methoxy group, resulting in different chemical and biological properties.
4-Hydroxybicyclo[2.2.1]heptan-1-amine: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility.
4-Methoxybicyclo[2.2.1]heptan-1-ol: Contains a hydroxyl group at the 1-position instead of an amine, affecting its chemical behavior and applications.
These comparisons highlight the unique properties of 4-Methoxybicyclo[22
特性
IUPAC Name |
4-methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-4-2-7(9,6-8)3-5-8;/h2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKSTWWVXQTYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2574229.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide](/img/structure/B2574232.png)
![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)
![N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2574235.png)
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)



